4-[1,2,3]Triazol-1-yl-cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODZHJFYKBFCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914780-90-8 | |
| Record name | 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Formation Reactions for 4 1 2 3 Triazol 1 Yl Cyclohexanone Analogues
Detailed Reaction Pathways for Azide-Alkyne Cycloadditions
The cornerstone of forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the thermal, uncatalyzed version of this reaction exists, the discovery of a copper(I)-catalyzed variant, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted triazoles. organic-chemistry.org The catalyzed reaction offers significant rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and proceeds under mild conditions, often at room temperature and in aqueous solutions. organic-chemistry.org
The mechanism of 1,3-dipolar cycloadditions, particularly the azide-alkyne reaction, has been a subject of extensive investigation, with a central debate around whether the two new sigma bonds form simultaneously (concerted) or sequentially (stepwise).
Uncatalyzed (Thermal) Cycloaddition: The thermal Huisgen cycloaddition is generally considered to proceed through a concerted, asynchronous mechanism . organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations indicate that while the two new bonds form in a single transition state, the bond formation is not perfectly synchronous. acs.org This reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers because the activation energy barriers for both pathways are very similar. organic-chemistry.orgnih.gov For the reaction between methylazide and propyne, the calculated energy difference between the transition states leading to the 1,4- and 1,5-isomers is minimal, explaining the lack of regioselectivity. nih.gov
Copper(I)-Catalyzed Cycloaddition (CuAAC): The introduction of a copper(I) catalyst fundamentally alters the reaction pathway from a concerted to a polar stepwise mechanism . nih.gov The coordination of copper to the alkyne substrate dramatically changes its electronic properties, facilitating a sequence of discrete steps rather than a single concerted event. nih.govnih.gov Real-time monitoring of a representative cycloaddition using heat flow calorimetry revealed that monomeric copper acetylide complexes are not reactive toward organic azides unless an additional copper catalyst is present, providing evidence against a simple concerted pathway and for a more complex, stepwise process involving multiple copper centers. nih.gov Some recent DFT studies on specific dicopper-catalyzed systems have, however, proposed a concerted cycloaddition pathway, suggesting the mechanism can be influenced by the catalyst's structure. acs.org
The catalytic cycle of the CuAAC reaction involves multiple equilibria between several reactive copper intermediates. nih.gov While the precise structure of the active catalytic species can be complex and subject to speculation, a generally accepted mechanistic framework has been established through experimental and computational studies. beilstein-journals.org
The key steps in the Cu(I)-catalyzed cycle are:
Formation of Copper(I) Acetylide: The cycle begins with the coordination of a Cu(I) ion to the terminal alkyne, forming a π-complex. This coordination significantly increases the acidity of the terminal proton, allowing for deprotonation, often by a mild base, to form a highly nucleophilic copper(I) acetylide intermediate. nih.govnih.gov This step is calculated to be exothermic and facile. nih.gov
Coordination of the Azide: The organic azide then coordinates to a copper center. Mechanistic models supported by DFT calculations and experimental evidence strongly suggest the involvement of a dinuclear copper intermediate , where one copper atom binds the acetylide and the other activates the azide. nih.govnih.govbeilstein-journals.orgwikipedia.org This dinuclear arrangement is believed to be crucial for the high efficiency and regioselectivity of the reaction. nih.govbeilstein-journals.org
Cycloaddition: The nucleophilic acetylide carbon attacks the terminal nitrogen of the coordinated azide, forming the first C-N bond and a six-membered cupracycle intermediate. nih.govacs.org
Ring Contraction and Product Formation: This intermediate then undergoes ring contraction to form the five-membered copper-triazolide ring. acs.org
Protonolysis: The final step is the protonation of the copper-triazolide, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. nih.gov
The use of ligands, such as N-heterocyclic carbenes (NHCs) or tris(triazolyl)methanol (TBTA), can stabilize the Cu(I) oxidation state, prevent the formation of unreactive polynuclear copper acetylides, and accelerate the reaction. nih.govbeilstein-journals.orgnih.gov
The transient and reactive nature of the species involved in the CuAAC catalytic cycle makes their isolation and characterization challenging. However, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights.
Key Intermediates:
Copper(I) Acetylides: These are fundamental intermediates in the CuAAC reaction. nih.gov While often generated in situ, stable mononuclear σ-bound copper(I)-acetylide complexes have been prepared and studied. nih.govbeilstein-journals.org However, experiments show these isolated mononuclear complexes are often unreactive on their own, highlighting the need for a second copper equivalent to facilitate the reaction. nih.gov Copper(I) acetylides can exist in various aggregation states, from mononuclear to polynuclear structures. nih.govresearchgate.net
Dinuclear Copper Complexes: Strong evidence points to dinuclear copper species as the active catalysts. nih.govacs.orgbeilstein-journals.org Isotopic crossover experiments have demonstrated that two chemically equivalent copper atoms work together during the cycloaddition steps. nih.gov DFT calculations support that dinuclear pathways have lower energy barriers compared to mononuclear ones. nih.govbeilstein-journals.org Serendipitous trapping and characterization of a stable dinuclear copper complex within a nih.govrotaxane architecture provided direct observational evidence for such bimetallic intermediates. chemrxiv.org
Six-Membered Cupracycle: Following the initial C-N bond formation, a six-membered metallacycle intermediate is formed. nih.govacs.org This intermediate is typically unstable and rapidly proceeds to the next step.
Copper(I)-Triazolide: This is the immediate precursor to the final product before protonolysis. nih.govnih.gov Stable Cu(I)-triazolide complexes have been isolated and characterized, confirming their place in the catalytic cycle. nih.govnih.gov
Transition States:
DFT calculations have been instrumental in modeling the transition state (TS) structures. nih.govacs.orgacs.org For the uncatalyzed reaction, the TS is a highly ordered, five-membered ring structure. acs.org In the CuAAC, the rate-determining TS is typically associated with the initial nucleophilic attack of the acetylide on the azide to form the six-membered ring. nih.gov The involvement of a second copper atom significantly lowers the energy of this transition state. nih.govbeilstein-journals.org
Factors Governing Regioselectivity and Stereoselectivity in Cycloaddition and Addition Reactions
The ability to control the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the final product is a hallmark of modern synthetic chemistry.
Regioselectivity:
Uncatalyzed Reaction: The thermal Huisgen cycloaddition of a terminal alkyne and an azide lacks regiocontrol, producing a mixture of 1,4- and 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov
Cu(I)-Catalyzed Reaction (CuAAC): The CuAAC is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer . researchgate.netnih.gov This control is a direct consequence of the stepwise, copper-mediated mechanism. The formation of the dinuclear copper-acetylide intermediate orients the reactants in a way that overwhelmingly favors the formation of the 1,4-product. nih.govwikipedia.org
Other Metals and Directing Groups: While copper is dominant, other metals like ruthenium can catalyze the reaction to selectively produce the 1,5-regioisomer. organic-chemistry.org Furthermore, the use of directing groups on the alkyne or azide substrates can also control regioselectivity in both metal-catalyzed and metal-free cycloadditions. acs.orgorganic-chemistry.orgresearchgate.net For example, a triazene (B1217601) group can act as a directing group to enable regioselective cycloaddition. acs.org
Stereoselectivity:
In the standard CuAAC reaction using achiral substrates, no new stereocenters are formed in the triazole ring itself. nih.gov However, stereoselectivity becomes a critical factor when one of the substrates or the catalyst is chiral.
The cycloaddition reaction itself is stereospecific, meaning the stereochemistry of the starting materials is retained in the product.
Enantioselective CuAAC reactions have been developed using chiral ligands on the copper catalyst. These systems can perform dynamic kinetic resolution of racemic starting materials, such as allylic azides, to produce α-chiral triazoles with high enantiomeric excess. nih.gov The choice of ligand stereochemistry can reverse the diastereoselectivity of the reaction, demonstrating double diastereoselection. nih.gov
Mechanistic Insights into the Aza-Michael Addition of Triazoles to Cycloalken-1-ones
The formation of 4- researchgate.netnih.govnih.govtriazol-1-yl-cyclohexanone involves the conjugate addition of the 1,2,3-triazole ring to a cyclohexenone precursor. This reaction, an example of an aza-Michael addition, creates the crucial C-N bond linking the two core moieties.
The aza-Michael addition is the nucleophilic addition of an amine or an N-heterocycle to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as a cycloalken-1-one. rsc.org The 1,2,3-triazole anion acts as the nucleophile. The reaction mechanism generally proceeds as follows:
Deprotonation of Triazole: The reaction is typically initiated by a base, which deprotonates the N-H of the 1,2,3-triazole ring to generate a nucleophilic triazolide anion. A variety of catalysts and bases can be used, ranging from simple inorganic bases like cesium carbonate (Cs₂CO₃) to organocatalysts like N-methylimidazole. rsc.orgorganic-chemistry.org In some cases, the reaction can proceed under catalyst-free conditions. thieme-connect.com
Nucleophilic Attack: The triazolide anion then attacks the β-carbon of the α,β-unsaturated system of the cycloalken-1-one. This is the key bond-forming step.
Protonation: The resulting enolate intermediate is then protonated, either by the conjugate acid of the base or by a proton source added during workup, to yield the final 4- researchgate.netnih.govnih.govtriazol-1-yl-cyclohexanone product.
Catalysis plays a significant role. While strong bases can be used, milder catalysts are often preferred. organic-chemistry.org Copper salts can also catalyze the reaction, sometimes in a one-pot sequence with the CuAAC. acs.org For instance, a one-pot process using Cu(II) for the aza-Michael addition and Cu(I) for the subsequent click reaction has been developed, involving an internal recycling of the copper catalyst. acs.org The choice of catalyst and solvent can significantly influence the reaction efficiency and yield. organic-chemistry.org
Interactive Table: Catalysts for Aza-Michael Addition of Azoles This table summarizes various catalysts used for the aza-Michael addition of nitrogen heterocycles to Michael acceptors, which is the key step in forming the bond between the triazole and cyclohexanone (B45756) moieties.
| Catalyst | Michael Acceptor Example | N-Heterocycle | Solvent | Conditions | Yield | Ref |
| Cs₂CO₃ (10 mol%) | Dimethyl 2-benzylidenemalonate | 1,2,4-Triazole (B32235) | THF | 25 °C, 24 h | 71% | rsc.org |
| Cs₂CO₃ (10 mol%) | Dimethyl 2-benzylidenemalonate | 1,2,3-Triazole | THF | 25 °C, 24 h | 61% | rsc.org |
| Cu(OAc)₂·H₂O | 1,2-Diaza-1,3-diene | Trimethylsilyl (B98337) azide | CH₂Cl₂ | Room Temp, 15 min | ~Quantitative | acs.org |
| N-Methylimidazole (5 mol%) | Methyl acrylate (B77674) | Imidazole | DMSO | 70 °C, 0.5 h | 98% | organic-chemistry.org |
| None | 2-Aryl-3-nitro-2H-chromene | 1,2,4-Triazole | Dichloromethane | Room Temp, 3 h | up to 86% | thieme-connect.com |
Investigation of Decomposition Pathways and Stability of Triazolylidene Intermediates
While 1,2,3-triazoles are generally stable compounds, their corresponding carbenes, known as 1,2,3-triazolylidenes, can be generated as reactive intermediates. These belong to the broader class of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as organocatalysts. researchgate.netrsc.org Understanding their stability and decomposition is relevant, particularly if considering post-synthetic modification of the triazole ring at the C5 position.
1,2,3-triazolylidenes can be classified as "normal" (derived from deprotonation at C5) or "abnormal/mesoionic" (derived from deprotonation at C4). The stability of these carbenes and their metal complexes is influenced by several factors:
Electronic Effects: The electronic properties of the substituents on the nitrogen and carbon atoms of the heterocyclic ring play a crucial role. Electron-withdrawing groups can influence the stability of the carbene. rsc.org
Steric Hindrance: Bulky substituents on the nitrogen atoms are known to enhance the stability of free NHCs and their corresponding metal complexes by sterically protecting the reactive carbene center. researchgate.net
Decomposition Pathways: For NHC-metal complexes, a common decomposition pathway is reductive elimination, which involves the cleavage of the metal-carbene bond. researchgate.net The stability of the NHC-metal bond is a key factor in the longevity of catalysts used in reactions like cross-couplings. While often cited for their stability compared to phosphine (B1218219) ligands, recent reports have questioned the universal inertness of the NHC-metal bond. researchgate.net
Abnormal N-Heterocyclic Carbenes (aNHCs): Carbenes derived from deprotonating imidazolium (B1220033) salts at the C5 position (abnormal NHCs) have been isolated and studied. rsc.orgrsc.org These aNHCs are generally stronger electron donors than their normal C2-carbene isomers, a property that can be exploited in catalysis. rsc.org Their stability is also highly dependent on the substituents on the ring. rsc.org
For triazolylidene intermediates specifically, their high energy and transient nature make them prone to rearrangement or decomposition unless they are stabilized, for example, by coordination to a metal center.
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
Single Crystal X-ray Diffraction for Absolute Structure and Regioselectivity Determination
Single crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the regioselectivity of the cycloaddition reaction that forms the triazole ring.
For triazole derivatives, X-ray crystallography can distinguish between different regioisomers, such as the 1,4- and 1,5-disubstituted products that can arise from [3+2] cycloaddition reactions. nih.gov The resulting crystal structure offers unequivocal proof of the connectivity of the triazolyl moiety to the cyclohexanone (B45756) ring at the N1 position.
In studies of related triazole-containing compounds, single crystal X-ray diffraction has been instrumental in confirming the molecular and supramolecular structures. jyu.fimdpi.com For instance, analysis of fused triazolo/thiadiazole systems with an indole (B1671886) scaffold revealed detailed non-covalent interactions that govern the crystal packing. mdpi.com Similarly, the structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles were confirmed, and the twist angles between the fused ring systems were precisely measured. jyu.firesearchgate.netmdpi.com While specific crystallographic data for 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone is not available in the provided results, the application of this technique to analogous structures underscores its importance. The quality of the crystals allows for data collection at high resolution, leading to unambiguous structural solution and refinement. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, allowing for the definitive assignment of regiochemistry and stereochemistry.
In the context of 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone, ¹H NMR spectroscopy would reveal characteristic signals for the protons on the triazole ring and the cyclohexanone moiety. The chemical shift and multiplicity of the proton at the 4-position of the cyclohexanone ring, coupled to the triazole, would be of particular diagnostic value. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. semanticscholar.org
The regioselectivity of the triazole formation can be determined by comparing the observed chemical shifts with those predicted by theoretical calculations or by analyzing the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations between the triazole proton and the protons on the cyclohexanone ring. uzhnu.edu.uasemanticscholar.org For example, in the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, 1D and 2D NMR techniques were successfully used to study the regiochemistry and make complete spectral assignments. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Triazole and Cyclohexanone Moieties Note: This table presents typical chemical shift ranges for related structures and is for illustrative purposes. Actual values for 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone would require experimental determination.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Triazole C-H | 7.5 - 8.5 |
| ¹H | Cyclohexanone α-protons | 2.0 - 2.6 |
| ¹H | Cyclohexanone other protons | 1.5 - 2.0 |
| ¹³C | Triazole carbons | 120 - 140 |
| ¹³C | Cyclohexanone C=O | 200 - 220 nist.gov |
| ¹³C | Cyclohexanone carbons | 25 - 50 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Insights
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone.
This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolution allows for the observation of the isotopic pattern, which further corroborates the proposed molecular formula. In the synthesis of related triazole compounds, HRMS (ESI-TOF) has been used to confirm the calculated molecular formula by matching it to the found m/z value of the protonated molecule [M+H]⁺. nih.gov
Furthermore, fragmentation patterns observed in the mass spectrum can offer insights into the stability of different parts of the molecule and can sometimes provide clues about the mechanistic pathways of its formation or decomposition.
Table 2: High-Resolution Mass Spectrometry Data Note: This table is a representative example based on the expected molecular formula.
| Parameter | Value |
| Molecular Formula | C₉H₁₃N₃O |
| Calculated Monoisotopic Mass | 179.1059 g/mol |
| Expected [M+H]⁺ | 180.1131 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring, typically in the region of 1700-1725 cm⁻¹. nist.gov Other characteristic peaks would include C-H stretching vibrations of the aliphatic and aromatic (triazole) protons, and C=C and C-N stretching vibrations within the triazole ring. researchgate.net The disappearance of the characteristic alkyne and azide (B81097) stretching bands from the starting materials provides evidence for the successful formation of the triazole ring. semanticscholar.org
Table 3: Characteristic IR Absorption Frequencies Note: This table presents expected absorption ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-H (triazole) | Stretch | ~3100 |
| N=N (triazole) | Stretch | 1500 - 1600 |
| C=C (triazole) | Stretch | 1400 - 1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4- rsc.orghmdb.cauzhnu.edu.uaTriazol-1-yl-cyclohexanone would likely exhibit absorptions corresponding to π → π* and n → π* transitions. The triazole ring itself is known to have a strong π → π* transition in the UV region. researchgate.net The carbonyl group of the cyclohexanone also has a characteristic n → π* transition. The specific wavelengths and molar absorptivities of these transitions can be influenced by the substitution pattern and the solvent environment.
Synthetic Applications and Materials Science Relevance of 4 1 2 3 Triazol 1 Yl Cyclohexanone Derivatives
Role as a Privileged Scaffold for Further Chemical Transformations and Derivatizations
The 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-cyclohexanone framework serves as an excellent starting point for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The term "privileged scaffold" refers to a molecular core that can be readily modified to interact with a wide range of biological targets. nih.gov The 1,2,3-triazole ring is a prime example of such a scaffold, widely employed in medicinal chemistry to generate libraries of bioactive compounds. nih.govresearchgate.net
The ketone group on the cyclohexanone (B45756) ring is a versatile handle for classical carbonyl chemistry, including reductions, reductive aminations, aldol (B89426) condensations, and Wittig reactions. These transformations allow for the introduction of new stereocenters and the extension of the carbon skeleton. Simultaneously, the triazole ring, while generally stable, can be functionalized, or its substituents can be varied to fine-tune the properties of the resulting derivatives. nih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles, linking the cyclohexanone core to a vast array of other molecular fragments. nih.govresearchgate.net
The combination of the cyclohexanone and triazole moieties in one molecule creates a bifunctional scaffold. This allows for orthogonal chemical modifications, where one part of the molecule can be altered without affecting the other, leading to the rapid generation of compound libraries for screening purposes. Research on related triazole-containing structures has demonstrated their utility in synthesizing compounds with potential applications as anticancer, antimicrobial, and antiviral agents. nih.govnih.govfrontiersin.org
Table 1: Examples of Derivatization Reactions on Triazole-Based Scaffolds
| Reaction Type | Reagents & Conditions | Resulting Structure | Purpose |
|---|---|---|---|
| CuAAC "Click" Chemistry | Terminal alkynes, Sodium azide (B81097), Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | Linking molecular fragments. nih.govresearchgate.net |
| N-Alkylation | Alkyl halides, Base | N-substituted triazolium salts | Creation of ionic liquids and precursors for N-heterocyclic carbenes. researchgate.netnih.gov |
| Cyclization | Thiosemicarbazides, Acid/Base | Fused heterocyclic systems (e.g., triazolo-thiadiazoles) | Synthesis of new heterocyclic cores. nih.gov |
| Substitution on Phenyl Ring | Varies (e.g., Nitration, Halogenation) | Functionally substituted aryl-triazoles | Modulation of electronic properties and biological activity. nih.gov |
| Condensation | Aldehydes/Ketones, Acid/Base catalyst | Schiff bases (imines) from amino-triazoles | Building blocks for larger, complex molecules. rdd.edu.iq |
Integration into Polymer Architectures and Macromolecular Systems
The incorporation of triazole units into polymer backbones is a rapidly growing area of materials science, driven by the desirable properties that the triazole ring imparts. mdpi.com These properties include high polarity, a large dipole moment, and the ability to act as hydrogen bond acceptors, which can significantly influence the solubility and thermal characteristics of the resulting polymers. mdpi.comrdd.edu.iq
Derivatives of 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-cyclohexanone can be envisioned as functional monomers for polymerization. The cyclohexanone ring can be modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group) through standard organic reactions. The resulting monomer could then be copolymerized with other monomers to introduce the triazole-cyclohexanone functionality into a macromolecular system.
Methods for synthesizing triazole-containing polymers often utilize the CuAAC reaction in a step-growth polymerization fashion, reacting diazide monomers with dialkyne monomers. mdpi.com This approach allows for the creation of sequence-defined polymers. rsc.org Alternatively, chain-growth polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used with vinyl-triazole monomers to produce well-defined block copolymers. researchgate.netrsc.org These polymers can self-assemble into various nanostructures, such as spheres, worms, and vesicles, through a process known as polymerization-induced self-assembly (PISA). rsc.org
The integration of the triazole-cyclohexanone unit could lead to polymers with unique thermal properties, enhanced solubility in polar organic solvents, and the ability to coordinate with metal ions, opening avenues for applications in membranes, coatings, and smart materials. mdpi.com
Table 2: Polymerization of Triazole-Containing Monomers
| Monomer Type | Polymerization Method | Resulting Polymer | Key Features |
|---|---|---|---|
| 3-Azido-1-propyne derivatives | CuAAC / Huisgen Cycloaddition | Dense 1,2,3-triazole polymers | High molecular weight, solubility dependent on substituents. mdpi.com |
| Thiatriazole derivatives | Condensation Polymerization | Poly(azomethine)s, Polyamides | Varied thermal stability and flexibility based on linkage. rdd.edu.iq |
| N-Vinyl-1,2,4-triazole (NVTri) | RAFT Polymerization | Block copolymers (e.g., PNVTri-b-PSt) | Forms self-assembled nano-objects (spheres, worms, vesicles). rsc.org |
Advanced Materials Development and Supramolecular Chemistry Applications
The 1,2,3-triazole ring is a powerful tool in supramolecular chemistry and the design of advanced materials. rsc.org Its unique electronic structure allows it to participate in a wide range of non-covalent interactions, including hydrogen bonding (acting as an acceptor), halogen bonding, and cation-π interactions. rsc.org Furthermore, the C-H bond of the triazole ring is polarized and can act as a hydrogen bond donor, a crucial feature for anion recognition. rsc.orgnih.gov
This capacity for molecular recognition and self-assembly has led to the development of triazole-based materials for various applications:
Sensors: Macrocycles containing triazolium units have been designed as selective receptors for anions like halides and sulfates. nih.gov
Organic Electronics: The high electron-deficiency of the 1,2,4-triazole (B32235) system has been exploited to create materials with excellent electron-transport and hole-blocking properties for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com
Gels and Hydrogels: Polymers containing triazole units have been shown to form organogels and hydrogels, which can be used for applications like controlled drug release. researchgate.net
The 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-cyclohexanone scaffold, by combining a rigid cyclic ketone with a versatile interaction hub (the triazole), provides a platform for designing new liquid crystals, functional polymers, and components of mechanically interlocked molecules like rotaxanes and catenanes. nih.govresearchgate.net
Modulation of Chemical Reactivity and Selectivity through Structural Variation
The chemical reactivity and selectivity of 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-cyclohexanone derivatives can be precisely controlled by altering the substituents on either the triazole or the cyclohexanone ring. This principle is fundamental to rational drug design and materials engineering. nih.govresearchgate.net
Variations in the electronic properties of substituents can have a profound impact on reaction outcomes. For example, in multicomponent reactions used to synthesize fused triazole systems, the presence of electron-donating or electron-withdrawing groups on the aromatic components can significantly influence the reaction yield. nih.gov Similarly, the antiproliferative activity of dehydroabietic acid derivatives bearing a 1,2,3-triazole moiety was found to be highly dependent on the nature of the substituent on the triazole ring; electron-rich aromatic groups generally led to higher cytotoxicity, while electron-poor groups diminished it. nih.gov
Table 3: Influence of Substituents on Triazole Derivative Properties | Compound Class | Substituent Variation | Observed Effect | Reference | | --- | --- | --- | --- | | Dehydroabietic acid-1,2,3-triazoles | Electron-rich vs. electron-poor aromatic groups at C-4 of triazole | Electron-rich groups increased cytotoxicity; electron-poor groups decreased it. nih.gov | | Fused Imidazo-triazolobenzodiazepines | Electron-donating vs. electron-withdrawing groups on benzaldehyde (B42025) precursor | Electron-donating groups on the 2-azidobenzaldehyde (B97285) had a positive influence on the yield. nih.gov | | 3-Thio-1,2,4-triazoles | Phenyl vs. Thiophen-2-yl at C-5 of triazole | Phenyl moiety gave a stronger response in GC-MS analysis compared to the thiophen-2-yl group. researchgate.net | | Andrographolide-1,2,3-triazoles | Substituents on a benzene (B151609) ring attached to triazole | Electron-donating groups were preferred over electron-withdrawing groups for biological activity. nih.gov |
For 4- mdpi.comrdd.edu.iqresearchgate.nettriazol-1-yl-cyclohexanone, introducing substituents to the cyclohexanone ring could influence the stereoselectivity of subsequent reactions at the ketone. For example, bulky groups could direct the approach of a reagent to one face of the ring over the other. On the triazole ring, attaching different groups (e.g., via the C4 position in a 1,4-disubstituted triazole) would alter the molecule's polarity, solubility, and its ability to participate in supramolecular interactions, thereby modulating its behavior in both chemical reactions and materials applications. mdpi.comnih.gov This tunability is a key advantage of using the triazole scaffold in synthetic chemistry.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. nih.gov For the synthesis of 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone, a key future direction will be the development of more sustainable and environmentally friendly methods. Traditional synthetic routes for 1,2,3-triazoles often rely on the Huisgen 1,3-dipolar cycloaddition, which can have limitations such as the need for high temperatures and the use of potentially hazardous organic azides. wjarr.com
Future research should focus on:
Alternative Energy Sources: Exploring non-conventional energy sources such as microwave irradiation, ultrasound, and mechanochemistry to promote the reaction, potentially leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov
Green Solvents: Investigating the use of biodegradable and less toxic solvents to replace conventional organic solvents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net However, challenges related to catalyst removal and potential cytotoxicity of residual copper remain.
Unresolved challenges and future research directions include:
Alternative Metal Catalysts: Investigating other metal catalysts, such as ruthenium or silver, could offer different reactivity profiles and potentially overcome some of the limitations associated with copper.
Organocatalysis: Exploring metal-free catalytic systems is a significant frontier. Organocatalysts could provide a more environmentally benign approach to the synthesis of 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone and its analogs, avoiding issues of metal contamination.
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving yields and selectivity. While the general mechanism of the Huisgen cycloaddition is well-established, the specific kinetics and intermediates involved in the formation of 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone are likely influenced by the cyclohexanone (B45756) moiety.
Future research should leverage advanced analytical techniques:
In Situ Spectroscopy: The application of techniques such as FTIR, Raman, and NMR spectroscopy in real-time can provide invaluable insights into the reaction progress. nih.gov This would allow for the direct observation of intermediates and a more detailed understanding of the reaction kinetics.
Computational Modeling: Combining experimental data with computational studies, such as Density Functional Theory (DFT) calculations, can help to elucidate the transition states and reaction pathways, guiding the design of more efficient synthetic protocols. nih.gov
Design and Synthesis of Structurally Diverse Analogs for Broadened Synthetic and Material Science Utility
The true potential of 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone lies in its capacity as a versatile building block for the synthesis of a wide array of more complex molecules. The triazole ring is a known pharmacophore, and the cyclohexanone ring offers multiple points for further functionalization. nih.govnih.gov
Future research should focus on creating a library of analogs by:
Modification of the Cyclohexanone Ring: Introducing substituents at various positions of the cyclohexanone ring could significantly impact the biological activity and material properties of the resulting compounds. The synthesis of spirocyclic and fused-ring systems based on this scaffold is also a promising avenue. nih.gov
Substitution on the Triazole Ring: The synthesis of 4- and 5-substituted triazole analogs would allow for the fine-tuning of electronic and steric properties.
Hybrid Molecules: Linking the 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone core to other pharmacologically active moieties or functional materials could lead to the development of novel drug candidates or advanced materials with unique properties. nih.gov For instance, the creation of hybrid molecules with other heterocyclic systems like quinazolines or coumarins has been a successful strategy in medicinal chemistry. nih.govorgsyn.org
The exploration of these future research directions will be instrumental in unlocking the full potential of 4- nih.govzsmu.edu.uaresearchgate.netTriazol-1-yl-cyclohexanone and its derivatives, paving the way for new discoveries in both synthetic and material sciences.
Q & A
Basic Synthesis Strategies
Q: What are the most reliable synthetic routes to prepare 4-[1,2,3]Triazol-1-yl-cyclohexanone, and how do they differ in regioselectivity? A: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" framework. For example, cyclohexanone derivatives functionalized with terminal alkynes can react with azides under Cu(I) catalysis to yield 1,4-disubstituted triazoles. Metal-free alternatives, such as iodine-mediated cyclization of α-azidoketones with tosylhydrazines, avoid transition metals and achieve regioselective 1,4-substitution . Key differences lie in reaction conditions: CuAAC requires strict exclusion of oxygen, while iodine-mediated methods tolerate ambient conditions but may yield moderate productivities (~65% vs. >90% for CuAAC) .
Advanced Optimization of Reaction Conditions
Q: How can researchers optimize reaction yields and regioselectivity for this compound derivatives under green chemistry principles? A: Recent advances employ recyclable catalysts (e.g., Fe₃O₄@g-C₃N4-SO₃H) and solvent systems like PEG-400 to enhance sustainability. Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 20 minutes vs. 18 hours for conventional heating) while maintaining yields (~70%) . For regioselectivity, computational tools (DFT) predict transition-state energies to guide substrate design, avoiding undesired 1,5-disubstituted byproducts .
Structural and Mechanistic Analysis
Q: What spectroscopic and computational methods are critical for confirming the structure and reaction mechanisms of 4-triazolyl-cyclohexanone derivatives? A: Key techniques include:
- NMR : ¹H/¹³C NMR distinguishes regiochemistry (e.g., 1,4- vs. 1,5-triazole substitution via coupling constants).
- HRMS : Validates molecular ion peaks with <2 ppm error.
- X-ray crystallography : Resolves ambiguities in regioselectivity (e.g., SHELXL refinement ).
- DFT calculations : Models reaction pathways (e.g., iodine-mediated [4+1] cyclization vs. 1,5-hydrogen migration ).
Post-Synthetic Modifications
Q: How can 4-triazolyl-cyclohexanone be further functionalized for diverse pharmacological applications? A: The triazole ring’s N–H and C–H bonds enable:
- N1/N2 alkylation : Using alkyl halides under basic conditions (e.g., KOtBu/THF).
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
- Bioisosteric replacement : Triazole as a peptide bond mimic in drug design (e.g., acetylcholinesterase inhibitors ).
For example, coupling with quinoline derivatives via CuAAC yields hybrids with predicted anti-Alzheimer’s activity .
Addressing Contradictions in Synthetic Data
Q: Why do some literature reports show conflicting yields for similar synthetic routes to 4-triazolyl-cyclohexanone? A: Discrepancies arise from:
- Catalyst purity : Residual Cu(I) in "metal-free" methods alters reaction pathways.
- Substrate stability : α-Azidoketones decompose under prolonged heating, reducing yields .
- Workup protocols : Differences in purification (e.g., recrystallization vs. column chromatography) impact isolated yields. Validating methods via control experiments (e.g., repeating Ferreira’s PEG-400 protocol ) is essential.
Biological Activity Profiling
Q: What in silico and in vitro strategies are recommended to evaluate the bioactivity of 4-triazolyl-cyclohexanone derivatives? A:
- Molecular docking : Predict binding to targets like acetylcholinesterase (AChE) using AutoDock Vina .
- ADMET prediction : SwissADME assesses drug-likeness (e.g., Lipinski’s Rule of Five compliance ).
- In vitro assays : Cholinesterase inhibition assays (Ellman’s method) with donepezil as a positive control .
For example, derivatives with quinoline-triazole hybrids show IC₅₀ values comparable to FDA-approved AChE inhibitors .
Challenges in Scaling Up
Q: What are the key bottlenecks in scaling up 4-triazolyl-cyclohexanone synthesis, and how can they be mitigated? A:
- Azide handling : Safety concerns with volatile azides require flow chemistry or microreactors.
- Catalyst recovery : Magnetic nanoparticles (e.g., Fe₃O₄@g-C₃N4-SO₃H) enable >5 recycles without yield loss .
- Byproduct management : Chromatography-free purification (e.g., acid-base extraction) reduces costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
